5-(Pyridin-4-yl)furan-2-carboxylic acid
Description
Significance of Furan (B31954) and Pyridine (B92270) Heterocyclic Scaffolds in Modern Organic Chemistry
Heterocyclic compounds, particularly those containing nitrogen and oxygen, are of immense interest due to their widespread occurrence in pharmaceuticals and functional materials. ias.ac.in Both furan and pyridine are fundamental five- and six-membered aromatic heterocycles, respectively, that serve as core structures in a vast array of synthetic and naturally occurring compounds.
Furan , a five-membered aromatic ring with one oxygen atom, is a versatile building block in organic synthesis. utripoli.edu.ly The furan nucleus is a pharmacologically active entity, and its derivatives have garnered increasing attention for their potential therapeutic properties, including anticancer, antioxidant, and antimicrobial activities. utripoli.edu.lyresearchgate.net The first furan derivative, 2-furoic acid, was described in 1780 by Carl Wilhelm Scheele. utripoli.edu.ly Furan rings are fundamental to many biologically active molecules and are used as key intermediates in the synthesis of a wide range of products. utripoli.edu.ly
Pyridine , a six-membered nitrogen-containing heterocycle, is an isostere of benzene (B151609) and a ubiquitous scaffold in medicinal chemistry. researchgate.net It is a privileged structure, consistently found in a diverse range of FDA-approved drugs. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring often improves the water solubility of pharmaceutical molecules. nih.gov Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. researchgate.netresearchgate.netnih.gov The incorporation of a pyridine ring can lead to compounds with enhanced chemical stability, distinct electronic properties, and versatile reactivity. ias.ac.in The fusion or linkage of pyridine with other heterocyclic rings often enhances its bioactivity. nih.gov
The combination of these two scaffolds into a single molecular architecture represents a strategic approach in drug design known as molecular hybridization, which aims to develop bioactive compounds with improved or novel properties. researchgate.net
Structural Classification and Nomenclature of 5-(Pyridin-4-yl)furan-2-carboxylic acid
This compound is classified as a polyfunctional, heterocyclic aromatic compound. Its structure is built upon a central furan ring which is substituted at two different positions.
Heterocyclic Core: The molecule contains two different heterocyclic aromatic rings: a furan ring and a pyridine ring.
Functional Groups: It possesses a carboxylic acid group (-COOH) and a pyridinyl group as substituents on the furan ring. The presence of multiple functional groups makes it a polyfunctional compound. ncert.nic.in
The systematic IUPAC (International Union of Pure and Applied Chemistry) name, This compound , precisely describes its molecular structure:
furan-2-carboxylic acid: This indicates a furan ring where a carboxylic acid group is attached at the C-2 position. The numbering of the furan ring starts from the oxygen atom (position 1) and proceeds around the ring.
5-(Pyridin-4-yl): This denotes that a pyridine ring is attached as a substituent at the C-5 position of the furan ring. The "-yl" suffix indicates it is a substituent group.
Pyridin-4-yl: This specifies that the point of attachment on the pyridine ring is at its C-4 position (the nitrogen atom being position 1).
This systematic nomenclature allows for the unambiguous deduction of the compound's structure from its name. ncert.nic.in
Overview of Research Interest in Pyridine-Furan Hybrid Architectures
The strategy of combining different heterocyclic cores into a single hybrid structure has gained considerable interest in the design of new bioactive compounds. researchgate.net Pyridine-furan hybrid architectures are a prime example of this approach, leveraging the distinct and often complementary properties of each ring system.
Research into these hybrids is driven by their potential applications in several fields:
Medicinal Chemistry: Many studies focus on synthesizing novel pyridine-furan hybrids to explore their potential as therapeutic agents. For instance, researchers have developed pyridine heterocyclic hybrids for their anticancer capabilities, evaluating their activity against various cancer cell lines. nih.gov The fusion of a furan ring to a pyridine core to create furopyridines is a significant area of research, as these compounds are valuable in the development of new pharmaceuticals. ias.ac.in
Materials Science: The unique electronic and structural properties of pyridine-furan oligomers make them interesting candidates for advanced materials. ias.ac.in Density functional theory (DFT) calculations have been used to investigate the optoelectronic properties of helical pyridine-furan oligomers, suggesting their potential use in molecular recognition and optoelectronics. rsc.orgresearchgate.net These structures can form nanosprings that exhibit interesting dynamic behaviors, which could be harnessed for functional purposes. researchgate.net
The synthesis of these hybrid molecules often involves connecting pre-functionalized pyridine and furan rings or building one ring onto the other. ias.ac.in The goal is to create molecules with enhanced stability, specific electronic and optical properties, and improved biological activity compared to their individual components. ias.ac.in
Contextualizing the Compound within Known Furan Carboxylic Acid Derivatives
This compound belongs to the broad class of furan carboxylic acids. The properties and applications of these compounds can vary significantly based on the nature and position of the substituents on the furan ring. Comparing the title compound to other well-known furan carboxylic acids helps to place it in a broader chemical context.
Furan-2-carboxylic acid (2-Furoic acid): This is the simplest furan carboxylic acid, consisting of a furan ring with a single carboxylic acid group at the C-2 position. wikipedia.org It is used as a preservative, a flavoring agent, and a starting material for the synthesis of other compounds, including furoate esters which have applications as drugs and pesticides. wikipedia.orgthegoodscentscompany.com Its synthesis often starts from furfural (B47365). wikipedia.orgorgsyn.org
Furan-3-carboxylic acid (3-Furoic acid): An isomer of 2-furoic acid, it has the carboxylic acid group at the C-3 position. sigmaaldrich.com It is used as a reactant in the synthesis of more complex molecules, including potential inhibitors of viral polymerases. sigmaaldrich.com It has also been shown to exhibit hypolipidemic activity in rodents. sigmaaldrich.com
Furan-2,5-dicarboxylic acid (FDCA): This compound features two carboxylic acid groups, at the C-2 and C-5 positions. wikipedia.org FDCA is considered a key renewable building block, identified by the US Department of Energy as a priority chemical for establishing a "green" chemistry industry. wikipedia.org It is primarily researched as a bio-based replacement for terephthalic acid in the production of polyesters like PEF (polyethylene furanoate). wikipedia.org
Substituted Phenyl-furan-2-carboxylic acids: A significant amount of research has focused on furan-2-carboxylic acids bearing a phenyl substituent at the C-5 position. For example, 5-(4-nitrophenyl)furan-2-carboxylic acid and related compounds have been investigated as potential antitubercular agents that target iron acquisition in mycobacteria. mdpi.com Other derivatives, like those based on 5-(4-chlorophenyl)furan, have been synthesized and evaluated as inhibitors of tubulin polymerization for anticancer applications. nih.gov
The title compound, this compound, can be seen as an analogue of these 5-phenyl-furan-2-carboxylic acids, where the phenyl ring is replaced by a bioisosteric pyridine ring. This substitution introduces a basic nitrogen atom, which can significantly alter the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds and coordinate to metal ions.
Table 1: Comparison of Selected Furan Carboxylic Acid Derivatives
| Compound Name | Chemical Formula | Molar Mass (g/mol) | Key Features & Research Interest |
|---|---|---|---|
| Furan-2-carboxylic acid | C₅H₄O₃ | 112.08 | Preservative, flavoring agent, synthetic precursor. wikipedia.orgnih.gov |
| Furan-3-carboxylic acid | C₅H₄O₃ | 112.08 | Synthetic reactant, exhibits hypolipidemic activity. sigmaaldrich.com |
| Furan-2,5-dicarboxylic acid | C₆H₄O₅ | 156.09 | "Green" building block for polymers (e.g., PEF). wikipedia.org |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | C₁₁H₇NO₅ | 233.18 | Potential antitubercular agent. mdpi.com |
| This compound | C₁₀H₇NO₃ | 189.17 | Hybrid scaffold with potential in medicinal and materials science. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-4-ylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYOLXCSZPSRMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627668 | |
| Record name | 5-(Pyridin-4-yl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216867-35-5 | |
| Record name | 5-(4-Pyridinyl)-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216867-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Pyridin-4-yl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Pyridin 4 Yl Furan 2 Carboxylic Acid and Its Derivatives
Strategies for Furan-2-carboxylic Acid Core Synthesis
The formation of the furan (B31954) ring is a foundational step in organic synthesis, with numerous methods established for creating this heterocyclic core. These strategies often begin with acyclic precursors that are induced to cyclize or involve the modification of existing ring systems. pharmaguideline.com
The synthesis of furans from open-chain molecules is a common and versatile approach. These methods typically involve the formation of a key intermediate that subsequently undergoes an intramolecular cyclization and dehydration to yield the aromatic furan ring. For instance, the acid-catalyzed cyclization of certain diols and triols can proceed in an aqueous medium to form the corresponding heterocyclic structures. organic-chemistry.org Similarly, the oxidation of alkyl enol ethers using a palladium catalyst can provide furan products through the intramolecular reaction of the resulting enals with pendant alcohol groups. organic-chemistry.org
The Paal-Knorr synthesis is a cornerstone method for preparing furans and relies on the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.orgyoutube.com This reaction is one of the most significant and widely used methods for furan synthesis due to its reliability and the increasing availability of diverse 1,4-dione starting materials. organic-chemistry.org The mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack from the enol or enolate of the second carbonyl group to form a five-membered cyclic hemiacetal. Subsequent dehydration under acidic conditions yields the aromatic furan ring. youtube.com The reaction's driving force is the formation of the stable aromatic system. youtube.com
Table 1: Examples of Paal-Knorr Furan Synthesis
| 1,4-Dicarbonyl Compound | Acid Catalyst | Product | Reference |
|---|---|---|---|
| Hexane-2,5-dione | H⁺ (e.g., H₂SO₄, P₂O₅) | 2,5-Dimethylfuran | organic-chemistry.orgyoutube.com |
| 3,4-Diethyl-2,5-hexanedione | Acid | 3,4-Diethyl-2,5-dimethylfuran | organic-chemistry.org |
The Feist-Benary furan synthesis provides an alternative route, reacting α-haloketones with the enolate of a β-dicarbonyl compound. pharmaguideline.comyoutube.com This condensation reaction proceeds under basic conditions to form a 1,4-dicarbonyl intermediate, which then cyclizes to the furan derivative. youtube.com The process is versatile, allowing for the preparation of a variety of substituted furans by altering the α-haloketone and the 1,3-dicarbonyl starting materials. youtube.comresearchgate.net
The general mechanism involves the deprotonation of the active methylene (B1212753) group of the 1,3-dicarbonyl compound by a base, followed by nucleophilic attack on the α-haloketone to displace the halide. The resulting 1,4-dicarbonyl intermediate then undergoes a base-catalyzed intramolecular aldol (B89426) condensation followed by dehydration to furnish the substituted furan. youtube.com
Modern synthetic methods increasingly utilize alkynes as building blocks for heterocyclic systems, including furans. organic-chemistry.org A variety of metal catalysts, including gold, copper, and cobalt, have been shown to effectively mediate the cyclization of alkynes with different reaction partners to form the furan ring. organic-chemistry.orgnih.gov
Cobalt-Catalyzed Cyclization: Co(III)-carbene radicals, generated from α-diazocarbonyls, can undergo a tandem radical addition with alkynes to construct multisubstituted furans under mild conditions. This method exhibits a broad substrate scope and high functional group tolerance. nih.gov
Gold-Catalyzed Reactions: Gold catalysts can facilitate the cycloisomerization of conjugated allenones into furans or mediate the reaction of 1,3-diynes to yield 2,5-disubstituted furans. organic-chemistry.orgresearchgate.net
Platinum-Catalyzed Cyclization: Platinum chloride (PtCl₂) catalyzes the intramolecular reaction of 5-(2-furyl)-1-alkynes to generate phenolic structures through a pathway involving cyclopropyl (B3062369) platinacarbene intermediates. acs.org
The Meerwein arylation is an organic reaction that involves the addition of an aryl diazonium salt to an electron-poor alkene, often catalyzed by a metal salt like copper(II) chloride. wikipedia.orgnih.gov This reaction is particularly relevant for the synthesis of 5-aryl-furan-2-carboxylic acid derivatives. The process typically starts with an aniline (B41778) derivative, which is converted into a diazonium salt. This salt then reacts with a furan derivative, such as furan-2-carbaldehyde or furan-2-carboxylic acid, to introduce the aryl group at the C5 position. researchgate.netsci-hub.se The reaction proceeds via a radical mechanism initiated by the reduction of the diazonium salt. wikipedia.orgnih.gov
Introduction of the Pyridin-4-yl Moiety
The introduction of the pyridin-4-yl group at the 5-position of the furan-2-carboxylic acid core is a critical step to form the target molecule. This transformation can be effectively achieved using a coupling reaction, with the Meerwein arylation being a prime candidate.
In a typical procedure analogous to the synthesis of 5-phenylfuran derivatives, 4-aminopyridine (B3432731) would first be converted to its corresponding diazonium salt using sodium nitrite (B80452) under acidic conditions. sci-hub.se This pyridin-4-diazonium salt is then reacted in situ with a suitable furan-2-carboxylic acid derivative. The presence of a copper salt catalyst facilitates the coupling, leading to the formation of 5-(pyridin-4-yl)furan-2-carboxylic acid. wikipedia.orgresearchgate.net
An alternative approach involves the direct C-H arylation of the furan ring. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aromatic systems and could be employed to couple a pre-formed furan-2-carboxylic acid ester with a 4-halopyridine derivative. researchgate.net
The synthesis of related structures, such as 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide, demonstrates the feasibility of coupling pyridine (B92270) and furan moieties, in that case through the formation of an amide bond from 5-nitrofuran-2-carboxylic acid. mdpi.com Similarly, the successful synthesis of various 5-(4-chlorophenyl)furan derivatives underscores the utility of coupling aryl halides with the furan core to generate complex molecules. nih.gov
Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for related systems)
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely used method for forging carbon-carbon bonds between aromatic systems. researchgate.netcdnsciencepub.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. researchgate.netcdnsciencepub.com In the context of pyridine-furan synthesis, this could involve coupling a pyridine-containing boronic acid with a furan-containing halide, or vice versa. researchgate.netcdnsciencepub.comdigitellinc.com
For instance, the synthesis of 2-arylpyridines has been successfully achieved by coupling hetero(aryl) boronic acids with pyridine-2-sulfonyl fluoride (B91410) (PyFluor) using a palladium catalyst like Pd(dppf)Cl2. cdnsciencepub.com Notably, the reaction of 2-furanboronic acid in this system yielded the corresponding 2-(furan-2-yl)pyridine. cdnsciencepub.com Similarly, nickel-catalyzed Suzuki-Miyaura couplings have proven effective for creating bis(heterocyclic) frameworks, which are prevalent in many bioactive molecules. orgsyn.org These reactions demonstrate the feasibility of linking pyridine and furan rings under mild conditions with good yields. orgsyn.org The choice of catalyst, base, and solvent is crucial for optimizing the reaction and can be tailored to the specific substrates. digitellinc.com
Table 1: Examples of Suzuki-Miyaura Coupling for Pyridine-Furan Scaffolds
| Pyridine Component | Furan Component | Catalyst | Product | Reference |
|---|---|---|---|---|
| Pyridine-2-sulfonyl fluoride | 2-Furanboronic acid | Pd(dppf)Cl2 | 2-(Furan-2-yl)pyridine | cdnsciencepub.com |
| Pyridine halides | Furan boronic acids | Nickel catalysts | Bis(heterocycles) | orgsyn.org |
| Di-brominated furans | Aryl boronic acids | Pd(OAc)2 | Differentially tri-substituted furans | digitellinc.com |
Tandem Reaction Sequences for Furan-Pyridine Linkage
One example involves a tandem reaction between 3-hydroxy-2-methylpyridine (B140910) 1-oxide and substituted 2-fluorobenzaldehydes, which proceeds through a Knoevenagel condensation followed by a nucleophilic aromatic substitution to yield pyridine 1-oxide derivatives. nih.gov While not directly forming a furan-pyridine bond, this illustrates the principle of using tandem reactions to construct complex heterocyclic systems. More directly relevant are cascade reactions where furan derivatives act as components in cycloaddition reactions to build fused systems that could potentially be precursors to pyridine-furan structures. nih.gov
Carboxylic Acid Group Formation and Derivatization
Once the pyridine-furan scaffold is in place, the next critical step is the introduction or unmasking of the carboxylic acid group at the 2-position of the furan ring.
Carbonylation Reactions Utilizing Carbon Dioxide
The direct carboxylation of furan derivatives using carbon dioxide (CO2) as a C1 feedstock represents an atom-economical and sustainable approach to synthesizing furan-2-carboxylic acids. uniovi.esmdpi.comresearchgate.net This method can be particularly advantageous as it utilizes a readily available and non-toxic reagent. uniovi.es The carboxylation of 2-furoic acid to produce furan-2,5-dicarboxylic acid (FDCA) has been demonstrated, showcasing the feasibility of introducing a carboxyl group onto a furan ring. mdpi.comresearchgate.netrsc.org
The reaction can proceed through different mechanisms depending on the conditions. In basic media, a strong base can deprotonate the furan ring, creating a nucleophile that reacts with CO2. mdpi.com Alternatively, in acidic media, CO2 can be activated by a Lewis acid. mdpi.com Carbonate-promoted C–H carboxylation, where a salt of 2-furoic acid is heated under a CO2 atmosphere, has been shown to be an effective method for producing FDCA. researchgate.netrsc.org
Hydrolysis of Ester Precursors
A common and reliable method for obtaining carboxylic acids is the hydrolysis of their corresponding ester precursors. orgsyn.orgmdpi.comnih.govresearchgate.net This transformation can be achieved under either acidic or basic conditions. mnstate.edu Basic hydrolysis, often referred to as saponification, involves treating the ester with a base like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. mnstate.edu This method is generally irreversible and proceeds to completion. mnstate.edu
In the synthesis of pyridine-furan compounds, an ester group can be carried through several synthetic steps and then hydrolyzed in the final stage to yield the desired carboxylic acid. This strategy is often employed due to the generally higher stability and better handling properties of esters compared to carboxylic acids during purification and reaction workups. For example, the synthesis of various furan- and pyridine-dicarboxamides often starts from the corresponding dicarboxylic acids, which can be prepared by the hydrolysis of diester precursors. mdpi.com
General Synthetic Principles for Pyridine-Furan Scaffolds
The construction of pyridine-furan scaffolds is guided by several overarching synthetic principles. These scaffolds are prevalent in numerous biologically active compounds and materials, making their synthesis an active area of research. mdpi.comnih.gov The general approach often involves the strategic connection of pre-functionalized pyridine and furan rings or the construction of one ring onto the other. researchgate.net
Methods for constructing furopyridines, for example, can start from either furan or pyridine derivatives. researchgate.net A common strategy involves the cyclization of appropriately substituted pyridines, such as 3-alkynyl-4-hydroxypyridines, to form the fused furan ring. researchgate.net Conversely, furan-based starting materials can undergo reactions like the Curtius rearrangement of 3-(2-furyl)acryloyl azide (B81097) to build the pyridine ring. researchgate.net These principles highlight the modular nature of heterocyclic synthesis, allowing for the creation of a diverse range of pyridine-furan structures.
Green Chemistry Approaches and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.innih.govmdpi.com
For the synthesis of pyridine-furan scaffolds, green approaches can include the use of:
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities reduces waste and improves atom economy. rasayanjournal.co.inmdpi.com
Multicomponent Reactions: These reactions combine three or more reactants in a single step, minimizing intermediate isolation and purification steps. rasayanjournal.co.in
Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis can often reduce reaction times and energy consumption. rasayanjournal.co.inmdpi.com
Greener Solvents: Utilizing environmentally benign solvents or performing reactions under solvent-free conditions minimizes environmental impact. rasayanjournal.co.inmdpi.com
Renewable Feedstocks: The use of biomass-derived starting materials, such as furfural (B47365) for the furan component, aligns with the principles of sustainability. researchgate.netnih.gov
The development of sustainable synthetic methods for pyridine derivatives is an active area of research, with a focus on one-pot reactions, the use of green catalysts, and solvent-free conditions. nih.gov These approaches not only offer environmental benefits but can also lead to more efficient and cost-effective syntheses. rasayanjournal.co.in
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of 5-(Pyridin-4-yl)furan-2-carboxylic acid is anticipated to exhibit distinct signals corresponding to the protons on the furan (B31954) and pyridine (B92270) rings. The furan ring contains two protons, H-3 and H-4, which are expected to appear as doublets due to coupling with each other. Based on data from similar structures like 5-substituted furan-2-carboxylic acids, the proton at the 3-position (H-3) would likely resonate further downfield than the H-4 proton, influenced by the adjacent electron-withdrawing carboxylic acid group.
The pyridine ring features two sets of chemically equivalent protons. The protons ortho to the nitrogen atom (H-2' and H-6') are expected to be the most deshielded due to the electronegativity of the nitrogen, appearing as a doublet. The protons meta to the nitrogen (H-3' and H-5') will appear as another doublet at a slightly higher field. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its signal may be exchangeable with deuterium (B1214612) oxide (D₂O).
Predicted ¹H NMR Data for this compound (Predicted values based on analogous compounds in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| COOH | > 12.0 | broad singlet (br s) | - |
| H-2', H-6' (Pyridine) | ~8.7 | doublet (d) | ~6.0 |
| H-3', H-5' (Pyridine) | ~7.8 | doublet (d) | ~6.0 |
| H-3 (Furan) | ~7.4 | doublet (d) | ~3.7 |
| H-4 (Furan) | ~7.3 | doublet (d) | ~3.7 |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For This compound , distinct signals are expected for each carbon atom. The carbonyl carbon (C=O) of the carboxylic acid will be the most downfield signal, typically appearing above 159 ppm. The quaternary carbons of the furan ring (C-2 and C-5) and the pyridine ring (C-4') will also have characteristic chemical shifts. The carbon atoms of the pyridine ring will show shifts influenced by the nitrogen atom, with C-2' and C-6' being significantly deshielded.
Predicted ¹³C NMR Data for this compound (Predicted values based on analogous compounds in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~160 |
| C-5 (Furan) | ~155 |
| C-2', C-6' (Pyridine) | ~151 |
| C-2 (Furan) | ~147 |
| C-4' (Pyridine) | ~138 |
| C-3', C-5' (Pyridine) | ~121 |
| C-3 (Furan) | ~120 |
| C-4 (Furan) | ~113 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While specific 2D NMR data is not available, its application would be crucial for unambiguous signal assignment.
COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between adjacent protons. Key expected correlations would be between the furan protons H-3 and H-4, and between the pyridine protons H-2'/H-6' and H-3'/H-5'.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. For instance, it would link the H-3 signal to the C-3 signal, H-4 to C-4, and the pyridine proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations, which helps in piecing together the molecular structure. Key HMBC correlations would be expected from the furan proton H-3 to the carboxylic carbon (C=O) and the furan carbon C-5. The pyridine protons (H-3'/H-5') would likely show a correlation to the furan carbon C-5, confirming the connectivity between the two heterocyclic rings.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecular ion. For This compound (C₁₀H₇NO₃), the expected exact mass can be calculated. In positive ion mode ESI (Electrospray Ionization), the protonated molecule [M+H]⁺ would be observed.
Predicted HR-MS Data for this compound
| Ion | Calculated m/z |
| [C₁₀H₇NO₃ + H]⁺ | 190.0504 |
| [C₁₀H₇NO₃ + Na]⁺ | 212.0323 |
The experimental observation of a mass corresponding to one of these calculated values to within a very small margin of error (typically < 5 ppm) would confirm the elemental composition of the compound.
Fragmentation Pattern Analysis
The analysis of fragmentation patterns in mass spectrometry provides valuable structural information. For furan carboxylic acids, common fragmentation pathways involve the loss of small, stable molecules.
A likely primary fragmentation step for This compound would be the loss of a hydroxyl radical (•OH, 17 Da) or the loss of the entire carboxyl group (•COOH, 45 Da) from the molecular ion. Another characteristic fragmentation is decarboxylation, the loss of carbon dioxide (CO₂, 44 Da). Subsequent fragmentation could involve the cleavage of the furan or pyridine rings. The stability of the pyridine ring might lead to fragments where the pyridyl moiety remains intact.
X-ray Crystallography for Solid-State Structure Elucidation
The solid-state packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine ring provides a hydrogen bond acceptor site at its nitrogen atom.
Key anticipated interactions include:
Carboxylic Acid Dimers: A common and highly stable motif is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov
Pyridine-Carboxylic Acid Heterodimers: Alternatively, a strong hydrogen bond can form between the carboxylic acid's hydroxyl group and the nitrogen atom of the pyridine ring (O-H···N). nih.gov
C-H···O and C-H···π Interactions: Weaker C-H···O hydrogen bonds, involving the aromatic C-H groups and the carboxyl or furan oxygen atoms, and C-H···π interactions are also expected to play a significant role in consolidating the three-dimensional crystal structure. nih.govmdpi.com
These interactions collectively create a stable, three-dimensional supramolecular architecture. The analysis of similar structures suggests that these forces dictate the head-to-tail or head-to-head arrangement of molecules within the crystal. nih.gov
Table 1: Potential Intermolecular Hydrogen Bond Geometries in this compound Analogs
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction Type |
| O | H | O | Carboxylic Acid Homodimer |
| O | H | N | Carboxylic Acid - Pyridine Heterodimer |
| C | H | O | Weak interaction with furan or carboxyl oxygen |
| C | H | N | Weak interaction with pyridine nitrogen |
The conformation of this compound in the solid state is primarily defined by the dihedral angle between the furan and pyridine rings. Due to the potential for steric hindrance, the molecule is not expected to be perfectly planar.
Studies on analogous bi-aromatic compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, show that the angle between the furan and the connected aromatic ring is relatively small, often in the range of 4° to 6°. mdpi.com This near-planarity facilitates efficient crystal packing and maximizes π-π stacking interactions. It is anticipated that the dihedral angle (C4-C5-C_pyridyl-C_pyridyl) in this compound would fall within a similar range, representing a balance between conjugative effects, which favor planarity, and steric repulsion, which favors a twisted conformation. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent features in the predicted spectrum would include:
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. vscht.cz
C-H Stretch: Aromatic C-H stretching vibrations for both the furan and pyridine rings would appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated in the region of 1725-1700 cm⁻¹. hilarispublisher.com Its exact position can be influenced by the extent of hydrogen bonding.
C=C and C=N Stretches: Aromatic ring stretching vibrations (C=C and C=N) for the pyridine and furan rings are expected to produce several bands in the 1680-1450 cm⁻¹ region. vscht.czresearchgate.net
C-O Stretch: The stretching vibration for the C-O single bond of the carboxylic acid and the furan ring would likely appear in the 1300-1200 cm⁻¹ range.
Table 2: Predicted Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3300-2500 | O-H stretch (Carboxylic acid) | Strong, Broad |
| 3100-3000 | C-H stretch (Aromatic) | Medium |
| 1725-1700 | C=O stretch (Carboxylic acid) | Strong |
| 1680-1450 | C=C and C=N stretch (Aromatic rings) | Medium-Weak |
| 1300-1200 | C-O stretch (Carboxylic acid and furan) | Medium |
Elemental Analysis
Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a pure sample. This data is used to confirm the empirical and molecular formula of the synthesized compound. For this compound, with the molecular formula C₁₀H₇NO₃, the theoretical elemental composition can be calculated precisely. Experimental results from elemental analysis are typically expected to be in close agreement (usually within ±0.4%) with the theoretical values, thereby verifying the compound's purity and identity. researchgate.net
Table 3: Elemental Analysis Data for this compound (C₁₀H₇NO₃)
| Element | Molecular Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 120.11 | 63.49% |
| Hydrogen (H) | 7.07 | 3.73% |
| Nitrogen (N) | 14.01 | 7.40% |
| Oxygen (O) | 48.00 | 25.38% |
| Total | 189.17 | 100.00% |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
No dedicated publications were found that performed quantum chemical calculations on 5-(pyridin-4-yl)furan-2-carboxylic acid. Such calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
There are no available studies that report the use of Density Functional Theory (DFT) to determine the optimized geometry and electronic structure of this compound. While DFT is a common method for similar heterocyclic compounds, providing insights into bond lengths, angles, and electronic properties like molecular orbitals, this specific analysis has not been published.
Semi-Empirical Methods (e.g., AM1, PM3)
A search of the literature yielded no results for investigations using semi-empirical methods such as AM1 or PM3 for this compound. These methods, while less computationally intensive than DFT, can provide valuable preliminary insights into molecular properties but have not been applied in published research for this molecule.
Vibrational Frequency Analysis and Characterization of Stationary Points
No studies were found that conducted a vibrational frequency analysis for this compound. This type of analysis is crucial for predicting the infrared and Raman spectra of a molecule and for confirming that an optimized geometry corresponds to a true energy minimum (a stationary point with no imaginary frequencies).
Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Mechanisms
There is no published research that performs Intrinsic Reaction Coordinate (IRC) calculations involving this compound. IRC calculations are used to map a reaction pathway from a transition state to the reactants and products, providing confirmation of the proposed mechanism. This level of mechanistic study has not been reported for this compound.
Molecular Modeling and Simulation Studies
Advanced molecular modeling and simulation studies focused on the dynamic behavior and conformational preferences of this compound are also absent from the scientific literature.
Conformational Space Exploration
No dedicated conformational analysis of this compound has been published. Such a study would involve exploring the potential energy surface of the molecule to identify stable conformers, particularly concerning the rotation around the single bond connecting the furan (B31954) and pyridine (B92270) rings. While studies on related molecules have performed such analyses, the specific rotational barriers and low-energy conformers for this compound remain uncharacterized.
Ligand Binding Studies
Computational ligand binding studies are instrumental in predicting and analyzing the interactions between a ligand, such as this compound, and a macromolecular target. These in silico methods elucidate the binding modes and conformational changes without detailing specific biological outcomes.
Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of both the ligand and its binding partner. nih.gov These simulations reveal how the molecule adapts its shape to fit within a binding pocket and the stability of the resulting complex over time. nih.gov The analysis of the binding environment focuses on identifying key intermolecular forces that stabilize the ligand-receptor complex. For a molecule like this compound, these interactions are expected to include a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com
The binding modes can be classified based on the types of amino acid residues that interact with the ligand. mdpi.com For instance, interactions could be categorized by the involvement of:
Hydrogen Bonds: The carboxylic acid group is a primary site for forming strong hydrogen bonds, acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen). The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.
π-π Stacking: The furan and pyridine rings provide aromatic surfaces capable of engaging in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a binding site.
Hydrophobic Interactions: The carbon backbone of the furan and pyridine rings can form van der Waals and hydrophobic contacts with nonpolar residues.
Computational tools calculate binding free energies to quantify the affinity of these interactions. nih.gov This allows for a theoretical comparison of different binding poses and the energetic contribution of specific functional groups on the ligand.
Table 1: Potential Intermolecular Interactions in Ligand Binding of this compound
| Interaction Type | Potential Functional Group Involved (Ligand) | Potential Interacting Partner (Receptor) |
| Hydrogen Bond (Donor) | Carboxylic Acid (-OH) | Aspartate, Glutamate, Serine, Main-chain C=O |
| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O), Pyridine Nitrogen | Arginine, Lysine, Serine, Histidine, Main-chain N-H |
| π-π Stacking | Furan Ring, Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Contact | Furan Ring, Pyridine Ring | Alanine, Valine, Leucine, Isoleucine, Proline |
Analysis of Non-Covalent Interactions
The study of non-covalent interactions is fundamental to understanding the solid-state architecture and physical properties of crystalline materials. These forces, although weaker than covalent bonds, dictate how molecules arrange themselves in a crystal lattice.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a molecular crystal. scirp.orgbiointerfaceresearch.com The Hirshfeld surface of a molecule is generated by partitioning the crystal's electron density, defining a unique space for each molecule. mdpi.comacs.org
The surface can be mapped with various properties to highlight specific features of intermolecular contacts:
dnorm (Normalized Contact Distance): This property is mapped onto the Hirshfeld surface to identify regions of significant intermolecular contact. It uses a red-white-blue color scheme where red spots indicate close contacts (shorter than the sum of van der Waals radii), white represents contacts around the van der Waals separation, and blue indicates longer contacts. biointerfaceresearch.commdpi.com For this compound, prominent red areas would be expected, corresponding to the hydrogen bonds formed by the carboxylic acid group and interactions involving the pyridine nitrogen. mdpi.comacs.org
Shape Index: This mapping helps to identify complementary hollows and bumps between adjacent molecular surfaces, which are characteristic of π-π stacking interactions. The presence of adjacent red (concave) and blue (convex) triangles on the shape index map over the furan and pyridine rings would suggest this type of interaction. mdpi.com
Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Description | Expected Contribution |
| O···H / H···O | Represents hydrogen bonds and other close oxygen-hydrogen contacts. | High |
| H···H | Represents van der Waals forces between hydrogen atoms. | High |
| C···H / H···C | Indicates C-H···π interactions and general van der Waals contacts. | Moderate |
| N···H / H···N | Corresponds to hydrogen bonds involving the pyridine nitrogen. | Moderate |
| C···C | Suggests π-π stacking interactions between aromatic rings. | Low to Moderate |
In Silico Design and Screening Methodologies for Derivative Libraries
The core structure of this compound serves as a valuable scaffold for the in silico design of new chemical entities. Computational methodologies allow for the generation and evaluation of large virtual libraries of derivatives to identify candidates with optimized properties. bham.ac.uk
The process typically begins with scaffold-based library design . The this compound core is maintained, while substituents are systematically varied at specific attachment points. Modern tools, such as the reaction-based generative model LibINVENT, can decorate a scaffold with chemical fragments according to user-defined synthetic reactions, ensuring the chemical tractability of the designed molecules. nih.govresearchgate.netscispace.com This approach allows for the rapid creation of focused libraries containing thousands or even millions of virtual compounds. researchgate.net
Once the virtual library is generated, it undergoes high-throughput virtual screening to assess the potential of each derivative. A key technique used is molecular docking, which predicts the binding affinity and pose of each compound within the active site of a selected protein target. ijfmr.comnih.gov This step filters the library down to a smaller set of compounds that show promising theoretical interactions with the target. ijfmr.com
The final step involves ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling . In silico models are used to predict the physicochemical and pharmacokinetic properties of the top-ranking candidates from the screening phase. ijfmr.com This analysis helps to eliminate compounds that are likely to have poor drug-like properties, such as low oral bioavailability or potential toxicity, early in the discovery process. nih.govnih.gov This integrated computational workflow accelerates the design-test-analyze cycle by prioritizing the synthesis of only the most promising derivatives. ijfmr.com
Table 3: Workflow for In Silico Design and Screening of a Derivative Library
| Step | Methodology | Purpose |
| 1. Library Design | Scaffold-based enumeration; Generative models (e.g., LibINVENT) | Create a large, diverse, and synthetically feasible virtual library of derivatives based on the core scaffold. |
| 2. Virtual Screening | Molecular Docking; Pharmacophore Modeling | Predict the binding affinity and mode of interaction against a target protein; filter for compounds with high predicted activity. |
| 3. Filtering & Prioritization | Scoring function analysis; Consensus scoring | Rank the docked compounds based on their predicted binding energy and interaction patterns. |
| 4. ADMET Prediction | Calculation of physicochemical properties (e.g., Lipinski's Rule of Five); Toxicity prediction | Evaluate the drug-likeness and potential safety profile of high-scoring compounds to select candidates for synthesis. |
Reactivity and Advanced Derivatization Strategies
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, or its removal through decarboxylation.
Esterification Reactions
Esterification of pyridine (B92270) carboxylic acids is a common strategy to modify their properties or to prepare them for further reactions. google.com This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com For instance, the methyl ester of a similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, was synthesized from its corresponding carboxylic acid. mdpi.com The general approach often involves heating the carboxylic acid and an alcohol, such as methanol (B129727) or ethanol, with a catalytic amount of a strong acid like sulfuric acid. google.com Another method involves the reaction of the carboxylic acid with an alkyl halide in the presence of a base. nih.gov
In a related context, the synthesis of dialkyl esters of 2,5-furandicarboxylic acid is achieved by reacting the diacid with a C1-C5 alkyl alcohol, with methanol being commonly used to produce the dimethyl ester. google.com While specific examples for the direct esterification of 5-(pyridin-4-yl)furan-2-carboxylic acid are not detailed in the provided results, the established methods for esterifying pyridine and furan (B31954) carboxylic acids are directly applicable. google.comnih.govgoogle.com
Table 1: Representative Esterification Reactions
| Carboxylic Acid Reactant | Alcohol/Reagent | Catalyst/Conditions | Product |
|---|---|---|---|
| Pyridine carboxylic acid | Alcohol | Acid catalyst (e.g., H₂SO₄) | Pyridine carboxylic acid ester |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | Methanol, Water | NaOH, Reflux, then HCl | Methyl 5-(4-nitrophenyl)furan-2-carboxylate |
Amide Bond Formation via Acyl Halides
The conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, is a standard and effective method for facilitating amide bond formation. researchgate.netsci-hub.se This two-step process begins with the treatment of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to generate the acyl chloride. sci-hub.se This intermediate is then reacted with a primary or secondary amine to yield the corresponding amide. researchgate.net
This strategy has been successfully employed in the synthesis of various furan-2-carboxamides. For example, 5-phenylfuran-2-carbonyl chloride, prepared by refluxing 5-phenylfuroic acid in thionyl chloride, was subsequently coupled with N-(thiazolidin-2-ylidene)cyanamide to produce the desired amide. sci-hub.se Similarly, furan-2-carboxylic acid can be activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) before reacting with amines to form furan-2-carboxamides. nih.gov This approach allows for the introduction of a wide variety of amine-containing fragments, leading to a diverse library of amide derivatives. nih.gov The fundamental principle of this coupling involves the reaction of the activated carboxylic acid with an amine. researchgate.net
Table 2: Examples of Amide Bond Formation
| Carboxylic Acid/Acyl Halide | Amine | Coupling Reagent/Conditions | Product |
|---|---|---|---|
| 5-Phenylfuran-2-carboxylic acid | N-(thiazolidin-2-ylidene) cyanamide | 1. SOCl₂, reflux; 2. K₂CO₃, acetonitrile | N-(thiazolidin-2-ylidene)-5-phenylfuran-2-carboxamide |
| Furan-2-carboxylic acid | t-Butylcarbazate | CDI, THF | t-Butyl N'-(furan-2-carbonyl)carbohydrazide |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a synthetically useful transformation. While specific studies on the decarboxylation of this compound are not prevalent, general principles of decarboxylation of related heterocyclic carboxylic acids can be considered. For instance, decarboxylative Michael-type additions have been developed using pyridylacetic acid and coumarin-3-carboxylic acids, indicating that the pyridine moiety can be compatible with decarboxylation conditions. nih.gov
Furthermore, transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids are an established method for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org In the context of furan systems, the conversion of 2-furoic acid to furan-2,5-dicarboxylate (B1257723) can occur through a Henkel-type reaction, which involves a disproportionation mechanism that inherently includes a decarboxylation step. stanford.edu The thermal or catalytic decarboxylation of furan-2-carboxylic acid itself is also a known process.
Functionalization of the Furan Ring System
The furan ring in this compound is susceptible to various transformations, including electrophilic substitution and metal-catalyzed coupling reactions, allowing for further diversification of the molecular scaffold.
Electrophilic Aromatic Substitution
Furan is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution reactions, often under milder conditions than benzene (B151609). pearson.compearson.com The presence of the oxygen atom increases the electron density of the ring, making it more nucleophilic. pearson.com Substitution typically occurs preferentially at the 2-position (or α-position) due to the greater stability of the resulting carbocation intermediate. pearson.compearson.com
In this compound, the 2-position is already substituted with the carboxylic acid group. The directing effects of the existing substituents—the pyridin-4-yl group at position 5 and the carboxylic acid group at position 2—will influence the regioselectivity of further substitution. The carboxylic acid is a deactivating, meta-directing group, while the pyridin-4-yl group's effect is more complex. However, the furan ring itself is highly activated, and electrophilic attack would be expected to occur at one of the vacant positions (3 or 4). Given that electrophilic substitution on monosubstituted furans with electron-withdrawing groups at the 2-position tends to direct incoming electrophiles to the 4- or 5-position, and the 5-position is occupied, the 4-position is a likely site for substitution. uobaghdad.edu.iq Common electrophilic substitution reactions include nitration, halogenation, and acylation. uobaghdad.edu.iq
Metal-Catalyzed Coupling Reactions at Furan Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been applied to furan systems. ysu.am For instance, the Suzuki coupling reaction of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid in the presence of a palladium catalyst has been used to synthesize methyl 5-(4-nitrophenyl)furan-2-carboxylate. mdpi.com This demonstrates that a halogenated precursor of this compound could be a viable substrate for introducing the pyridine ring or other aryl groups via cross-coupling.
To functionalize the vacant positions of the furan ring, a C-H activation/coupling strategy could be employed. While specific examples for this exact substrate are not available, the principles of directed C-H functionalization are well-established. Alternatively, halogenation of the furan ring at the 3- or 4-position would provide a handle for subsequent metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyridine carboxylic acid |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid |
| Methyl 5-(4-nitrophenyl)furan-2-carboxylate |
| 2,5-Furandicarboxylic acid |
| Dialkyl 2,5-furandicarboxylate |
| 5-Phenylfuran-2-carbonyl chloride |
| 5-Phenylfuroic acid |
| Thionyl chloride |
| N-(Thiazolidin-2-ylidene)cyanamide |
| Furan-2-carboxylic acid |
| 1,1'-Carbonyldiimidazole |
| Pyridylacetic acid |
| Coumarin-3-carboxylic acids |
| Alkynyl carboxylic acids |
| Furan-2,5-dicarboxylate |
| Methyl 5-bromofuran-2-carboxylate |
Ring Opening and Rearrangement Reactions
The furan ring, while aromatic, is the least aromatic among the common five-membered heterocycles like pyrrole (B145914) and thiophene, making it susceptible to ring-opening reactions under specific conditions. ksu.edu.sa This reactivity can be exploited for the synthesis of linear dicarbonyl compounds, which are valuable intermediates in organic synthesis.
Acid-catalyzed hydrolysis is a common method for furan ring cleavage. For this compound, treatment with a mixture of acids, such as aqueous hydrochloric and acetic acid, could potentially lead to the opening of the furan ring. researchgate.net This process would likely proceed through protonation of the furan oxygen, followed by nucleophilic attack of water, leading to a cascade that ultimately forms a 1,4-dicarbonyl species. The resulting intermediate could exist in equilibrium with its cyclic hemiacetal form.
Furthermore, oxidative ring cleavage presents another pathway. The oxidation of furan rings by enzymes or chemical oxidants can generate reactive electrophilic intermediates, such as cis-enediones. nih.gov In the context of drug metabolism, the oxidation of a furan ring is a known pathway that can lead to reactive metabolites. nih.gov While potentially leading to toxicity in vivo, this inherent reactivity can be harnessed synthetically. For instance, oxidation with reagents like dimethyldioxirane (B1199080) could yield an epoxide intermediate, which is prone to ring-opening. nih.gov
Rearrangement reactions, such as the Pictet-Spengler-like reaction, have been observed in related 2-aminophenyl-substituted furans, where the furan ring opens and participates in the formation of a new indole (B1671886) ring system. researchgate.net Although this specific reaction requires an ortho-aminoaryl substituent not present in the parent molecule, it highlights the potential of the furan moiety to act as a latent dicarbonyl equivalent in acid-catalyzed rearrangements to form new heterocyclic frameworks. rsc.org
Functionalization of the Pyridine Ring System
The pyridine ring offers distinct opportunities for functionalization, characterized by its electron-deficient nature.
Pyridine is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. uomustansiriyah.edu.iqucalgary.ca Any substitution that does occur typically happens at the C-3 and C-5 positions (meta to the nitrogen), as attack at C-2, C-4, or C-6 leads to a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom. quora.com For this compound, the furan substituent at C-4 further influences the ring's electronic properties. Given the deactivating nature of the pyridine nitrogen, forcing conditions such as high temperatures and strong acids would be required for reactions like nitration or halogenation. uomustansiriyah.edu.iq
The electron-deficient character of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the C-2, C-4, and C-6 positions. quora.comnih.gov To achieve SNAr on this compound, a leaving group would need to be installed at a position ortho or para to the ring nitrogen. This could be accomplished through a multi-step sequence, for example, via N-oxidation followed by a reaction to introduce a halogen at an activated position.
The pyridine nitrogen can be readily oxidized to form a pyridine N-oxide using reagents like hydrogen peroxide or peroxy acids. youtube.com This transformation is pivotal as it significantly alters the reactivity of the pyridine ring. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. This modification activates the ring, making it more amenable to both electrophilic and nucleophilic attack. Electrophilic substitution is often directed to the C-4 position, while nucleophiles can attack the C-2 and C-6 positions. youtube.com The formation of the N-oxide derivative of this compound would therefore be a key strategic step to enable further functionalization of the pyridine moiety.
Cyclocondensation Reactions to Form Fused Heterocyclic Systems
The carboxylic acid function of this compound is a key starting point for cyclocondensation reactions to build fused heterocyclic systems. A particularly relevant example is the synthesis of pyrazolo[3,4-d]pyridazine derivatives. While direct cyclization is not feasible, the carboxylic acid can be converted into more reactive intermediates.
For instance, conversion to the corresponding acid hydrazide, 5-(pyridin-4-yl)furan-2-carbohydrazide, would create a crucial synthon. This derivative could then undergo condensation with a 1,3-dicarbonyl compound. The reaction mechanism would likely involve initial condensation of the hydrazine (B178648) with one carbonyl group, followed by an intramolecular cyclization onto the second carbonyl group and subsequent dehydration to form the fused pyridazine (B1198779) ring. url.edu This general strategy is widely employed for constructing pyrazolo[3,4-b]pyridines and related systems. url.edu
Analogous syntheses of pyrazolo[3,4-d]pyridazin-7(6H)-ones have been reported from precursors like 4-acyl-furandiones reacting with hydrazines, demonstrating the utility of furan-based scaffolds in constructing such fused systems. acs.org Therefore, derivatives of this compound are promising precursors for a variety of fused heterocycles with potential applications in medicinal chemistry. nih.govmdpi.com
Table 1: Potential Cyclocondensation Reactions from Derivatives
| Derivative | Reactant | Fused System | Reference for Analogy |
|---|---|---|---|
| 5-(Pyridin-4-yl)furan-2-carbohydrazide | 1,3-Diketone | Pyrazolopyridine derivative | url.edu |
| Furan-based diketone derivative | Hydrazine | Pyrazolo[3,4-d]pyridazine | acs.org |
| 5-(Pyridin-4-yl)furan-2-carbohydrazide | Carbon disulfide | Oxadiazole-thiol derivative | nih.gov |
Tautomerism Studies in Related Derivatives (e.g., Thiol-Thione Tautomerism)
Tautomerism is the phenomenon where a compound exists as a mixture of two or more interconvertible structural isomers. byjus.com While the parent compound, this compound, does not exhibit significant tautomerism, its derivatives can display this property, particularly thiol-thione tautomerism.
This type of tautomerism is common in heterocyclic compounds containing a thioamide or mercapto group. anu.edu.au For example, if the carbohydrazide (B1668358) derivative discussed previously were to be reacted with carbon disulfide, it could form a 5-(5-(pyridin-4-yl)furan-2-yl)-1,3,4-oxadiazole-2-thiol. This compound could exist in equilibrium between its thiol (-SH) and thione (C=S) forms. Studies on the related 5-furan-2-yl acs.orgresearchgate.netnih.govoxadiazole-2-thiol have shown that while the thione form may dominate in the solid state, the thiol-thione equilibrium exists in solution. nih.gov The position of this equilibrium can be influenced by factors such as the solvent, pH, and temperature. nih.govresearchgate.net Understanding such tautomeric equilibria is crucial as the different forms can exhibit distinct chemical reactivity and biological activity.
Table 2: Tautomeric Forms in a Potential Derivative
| Derivative Class | Tautomeric Forms | Key Features | Reference for Analogy |
|---|
Coordination Chemistry of 5 Pyridin 4 Yl Furan 2 Carboxylic Acid
Ligand Design Principles and Identification of Potential Coordination Sites
The design of 5-(Pyridin-4-yl)furan-2-carboxylic acid as a ligand is predicated on the strategic combination of different functional groups to create a versatile building block for supramolecular assembly. The molecule incorporates both a nitrogen-containing heterocycle (pyridine) and an oxygen-containing heterocycle (furan), linked together, with a carboxylate group attached to the furan (B31954) ring. This arrangement provides several potential coordination sites for metal ions.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent system, often under hydrothermal or solvothermal conditions. These methods facilitate the crystallization of the resulting coordination compounds, allowing for their detailed structural characterization by single-crystal X-ray diffraction.
Mononuclear and Polynuclear Complexes
The reaction of this compound with metal ions can lead to the formation of both discrete mononuclear and polynuclear complexes. acs.org In a mononuclear complex, a single metal ion is coordinated by one or more ligand molecules. The specific geometry of the complex is determined by the coordination number and preferred geometry of the metal ion, as well as the steric and electronic properties of the ligand.
Polynuclear complexes, containing two or more metal centers, can be formed when the carboxylate group of the ligand acts in a bridging fashion, linking multiple metal ions. acs.org The nature of the resulting polynuclear structure, whether it be a simple dimer or a more extended array, is highly dependent on the reaction conditions, such as the metal-to-ligand ratio, pH, and the presence of co-ligands or counteranions.
Role of the Pyridine (B92270) Nitrogen and Carboxylate Oxygen in Coordination
The carboxylate group is particularly versatile and can adopt several coordination modes, which is a key factor in the structural diversity of the resulting compounds. These modes include:
Monodentate: One oxygen atom of the carboxylate group binds to a single metal ion.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring.
Bidentate Bridging: The carboxylate group bridges two metal ions. This can occur in a syn-syn, syn-anti, or anti-anti conformation.
The interplay between the coordination of the pyridine nitrogen and the various modes of the carboxylate group allows for the construction of a wide array of complex structures with varying nuclearities and dimensionalities. molport.com
Formation and Structural Diversity of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)
When the bridging capabilities of the this compound ligand are fully exploited, extended one-, two-, or three-dimensional structures known as coordination polymers (CPs) or metal-organic frameworks (MOFs) can be formed. molport.com These materials are of significant interest due to their potential applications in areas such as gas storage, separation, and catalysis.
The structure of these extended networks is dictated by the coordination preferences of the metal ion and the geometry of the organic linker. The linear, rigid nature of the furan-pyridine backbone of the ligand, combined with the versatile connectivity of the carboxylate group, makes it an excellent candidate for the construction of robust and predictable framework structures.
Influence of Metal Ions and Counteranions on Supramolecular Architecture
The choice of metal ion has a profound impact on the final supramolecular architecture of the coordination polymer or MOF. molport.com Different metal ions have distinct coordination numbers, preferred coordination geometries (e.g., tetrahedral, square planar, octahedral), and ionic radii. These intrinsic properties of the metal center direct the assembly of the ligands into specific arrangements. For instance, a metal ion that favors octahedral coordination will likely result in a different network topology than one that prefers a tetrahedral environment.
Design of Porous and Crystalline Frameworks
A primary goal in the design of MOFs is the creation of materials with permanent porosity. This is typically achieved by using rigid organic linkers that prevent the collapse of the framework upon removal of the solvent molecules that occupy the pores during synthesis. The structure of this compound, with its relatively rigid backbone, is well-suited for this purpose.
By carefully selecting the metal ion and reaction conditions, it is possible to control the connectivity of the network and, consequently, the size and shape of the resulting pores. The design of porous frameworks based on this ligand involves strategies to prevent interpenetration, where two or more independent networks grow through one another, which can reduce the accessible pore volume. The synthesis of crystalline frameworks is essential for their definitive structural characterization and for understanding their structure-property relationships. The ability to form highly ordered, porous materials opens up possibilities for their use in applications that rely on size- and shape-selective molecular recognition.
Spectroscopic and Electrochemical Studies of Metal Complexes
The spectroscopic and electrochemical characterization of metal complexes is fundamental to understanding their electronic structure, bonding, and potential applications. While specific detailed studies on metal complexes of this compound are not extensively documented in the reviewed literature, a comprehensive understanding can be extrapolated from the analysis of complexes derived from analogous ligands containing pyridine, furan, and carboxylic acid functionalities. These studies provide a predictive framework for the behavior of complexes with the target ligand.
Spectroscopic Properties
The spectroscopic analysis of metal complexes typically involves techniques such as infrared (IR), UV-visible (UV-Vis), and fluorescence spectroscopy. These methods probe the vibrational and electronic transitions within the molecule, offering insights into the coordination environment of the metal ion and the nature of the metal-ligand bond.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for determining the coordination mode of the ligand to the metal center. In the case of this compound, the key vibrational bands to monitor upon complexation are those associated with the carboxylic acid group and the pyridine ring.
For instance, in studies of metal complexes with other pyridine carboxylic acids, such as 2-(pyridin-4-yl)quinoline-4-carboxylic acid, significant shifts in the IR spectra are observed upon coordination. The strong absorption band corresponding to the C=O stretching vibration of the free carboxylic acid ligand is expected to shift to lower wavenumbers in the spectra of the metal complexes. This shift is indicative of the coordination of the carboxylate oxygen to the metal ion. Similarly, changes in the vibrational frequencies of the pyridine ring would suggest the involvement of the pyridyl nitrogen in coordination. In related complexes, characteristic bands for the ligand have been observed at various wavenumbers, including 3431, 3064, 1720, 1609, and 1060 cm⁻¹. researchgate.net
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of metal complexes with ligands similar to this compound are expected to exhibit bands corresponding to intra-ligand (π→π*) transitions and ligand-to-metal charge transfer (LMCT) or d-d transitions.
In studies of uranyl complexes with pyridine-based ligands, the UV-Vis absorption spectra have been used to confirm complex formation. researchgate.net The spectra typically show bathochromic (red) shifts and an increase in absorption intensity upon complexation, which indicates a more uniform distribution of electronic charge around the central ion. researchgate.net For lanthanide-based metal-organic frameworks (MOFs) derived from furan-2,5-dicarboxylate (B1257723), photoluminescence studies reveal intense, ligand-sensitized f-f transitions for Eu³⁺ (red emission) and Tb³⁺ (green emission). acs.org This suggests that complexes of this compound with lanthanide ions could also exhibit interesting luminescent properties.
Fluorescence Spectroscopy
The luminescent properties of metal complexes are of significant interest for applications in sensing, bio-imaging, and light-emitting devices. The fluorescence of complexes is often influenced by the nature of the ligand, the metal ion, and the coordination environment.
For example, metal-organic frameworks (MOFs) based on pyridine-2,3-dicarboxylate have been shown to exhibit intense fluorescent emissions at room temperature. researchgate.net Furthermore, the fluorescent properties of coordination polymers can be tuned by the choice of metal ion and dicarboxylic acid ligands, with some complexes showing high sensitivity for detecting certain molecules. rsc.orgrsc.org Complexes of 2-(pyridin-4-yl)quinoline-4-carboxylic acid with Mn(II), Co(II), and Cd(II) have also been investigated for their fluorescent behavior. researchgate.netnih.gov It is therefore anticipated that metal complexes of this compound, particularly with d¹⁰ metal ions like Zn(II) and Cd(II) or lanthanide ions, could display notable luminescent properties.
Electrochemical Studies
Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox behavior of metal complexes. These studies can determine the oxidation states of the metal ion and the reversibility of redox processes, which is crucial for applications in catalysis, electrocatalysis, and molecular electronics.
While specific electrochemical data for complexes of this compound are unavailable, studies on related systems provide valuable insights. For instance, the electrochemical properties of uranyl-organic frameworks based on other pyridine carboxylic acids have been investigated using CV and galvanostatic charge/discharge (GCD). researchgate.net These studies revealed that the electrochemical properties can be influenced by factors such as the presence of counterions, with one compound showing a capacitance of 56.94 F g⁻¹. researchgate.net
In heterobimetallic uranyl complexes, cyclic voltammetry has been used to probe the redox chemistry, revealing multiple accessible redox events that can be attributed to both uranium-centered and the other metal-centered reductions. chemrxiv.org The electrochemical sensing performance of coordination polymers has also been demonstrated, for example, in the detection of Cr₂O₇²⁻ ions. rsc.org These examples highlight the potential for metal complexes of this compound to exhibit interesting and potentially useful electrochemical properties.
Below are representative data tables compiled from studies on analogous compounds, which can serve as a reference for the expected spectroscopic and electrochemical characteristics of metal complexes with this compound.
Table 1: Representative IR Spectroscopic Data for a Related Ligand and its Metal Complexes
| Compound | ν(C=O) (cm⁻¹) | Pyridine Ring Vibrations (cm⁻¹) |
| 2-(pyridin-4-yl)quinoline-4-carboxylic acid (HL) | ~1720 | ~1609, ~1060 |
| [Mn(L)₂(H₂O)₂]·2H₂O | Shifted | Shifted |
| [Co(L)₂(H₂O)₂]·2H₂O | Shifted | Shifted |
| [Cd(L)₂(H₂O)₂]·2H₂O | Shifted | Shifted |
Data is illustrative and based on findings for 2-(pyridin-4-yl)quinoline-4-carboxylic acid. researchgate.net
Table 2: Illustrative Luminescence Properties of Related Metal-Organic Frameworks
| Complex | Excitation Max (nm) | Emission Max (nm) | Emission Color |
| Eu(III)-MOF with furan-2,5-dicarboxylate | Ligand-sensitized | ~615 | Red |
| Tb(III)-MOF with furan-2,5-dicarboxylate | Ligand-sensitized | ~545 | Green |
| Zn(II)-MOF with pyridine-2,3-dicarboxylate | ~350 | ~420 | Blue |
| Cd(II)-MOF with pyridine-2,3-dicarboxylate | ~360 | ~450 | Blue-Green |
Data is a composite representation from studies on furan-2,5-dicarboxylate and pyridine-2,3-dicarboxylate MOFs. acs.orgresearchgate.net
Table 3: Example Electrochemical Data for a Uranyl Complex with a Pyridine Carboxylic Acid Ligand
| Complex | Redox Process | Epc (V) | Epa (V) | ΔEp (V) |
| [(UO₂)(HPDTC)(H₂O)]Cl | U(VI)/U(V) | - | - | - |
Specific values for Epc and Epa are dependent on experimental conditions. The table illustrates the type of data obtained from cyclic voltammetry. researchgate.net
Supramolecular Chemistry and Self Assembly of 5 Pyridin 4 Yl Furan 2 Carboxylic Acid Derivatives
Principles of Self-Assembly Mediated by Non-Covalent Interactions
Self-assembly is the process by which molecules spontaneously organize into well-defined structures, guided by weak and reversible non-covalent interactions. fortunejournals.com In the context of 5-(pyridin-4-yl)furan-2-carboxylic acid, the primary forces at play are hydrogen bonding, π–π stacking, and van der Waals forces, which collectively dictate the packing patterns and stability of the resulting assemblies. nih.gov The dynamic and responsive nature of these non-covalent bonds allows for the formation of complex, functional materials. fortunejournals.com
Hydrogen bonds are among the most crucial interactions in the self-assembly of molecules containing this compound. The carboxylic acid group (-COOH) is an excellent hydrogen bond donor, while the nitrogen atom in the pyridine (B92270) ring is a strong hydrogen bond acceptor. This donor-acceptor pair facilitates the formation of a highly reliable and persistent supramolecular heterosynthon (a structural unit formed by intermolecular interactions). nih.govtbzmed.ac.ir
Studies on similar molecular systems have shown that the carboxylic acid–pyridine hydrogen bond is exceptionally robust. A survey of the Cambridge Structural Database revealed that this specific interaction occurs in 98% of crystal structures containing both functionalities in the absence of other competing groups. acs.org This strong preference for the heterosynthon over self-association (e.g., carboxylic acid dimers) is a key driver in the formation of cocrystals. tbzmed.ac.iracs.org The interaction involves the acidic proton of the carboxylic acid and the lone pair of electrons on the pyridine nitrogen, forming a strong O–H···N bond. rsc.org This directional and specific interaction is fundamental to creating predictable, extended networks in the solid state.
In systems containing pyridine, parallel-displaced stacking configurations are often favored to minimize repulsion and maximize attraction. nih.govnih.govacs.org The interaction energy is sensitive to the relative orientation and displacement of the rings. nih.govnih.gov Similarly, furan (B31954) rings can participate in stacking interactions with other aromatic systems, including other furan rings or perfluorinated phenyl groups. rsc.org The interplay between the furan and pyridine rings allows for the formation of varied packing motifs, such as ladder-like or step-like one-dimensional chains, which can further assemble into more complex architectures. researchgate.net
Ion pairing becomes relevant when a proton is fully transferred from the carboxylic acid to the pyridine nitrogen. This typically occurs when the difference in the pKa values (ΔpKa) between the base (pyridine) and the acid (carboxylic acid) is sufficiently large (generally >3). rsc.org The result is the formation of a molecular salt, held together by strong electrostatic attraction between the resulting carboxylate anion (COO⁻) and the pyridinium (B92312) cation (N⁺-H). rsc.orgwikipedia.org This electrostatic interaction is significantly stronger than a standard hydrogen bond and is non-directional. wikipedia.org
Table 1: Key Non-Covalent Interactions in the Self-Assembly of Pyridine-Furan-Carboxylic Acid Systems
| Interaction Type | Participating Groups | Typical Role in Assembly | Relative Strength |
| Hydrogen Bonding | Carboxylic Acid (donor) & Pyridine Nitrogen (acceptor) | Forms robust supramolecular heterosynthons, directing the primary structure. acs.orgrsc.org | Strong, Directional |
| π–π Stacking | Pyridine-Pyridine, Furan-Furan, Pyridine-Furan | Stabilizes the structure through stacking of aromatic rings, often in parallel-displaced arrangements. researchgate.netnih.govrsc.org | Moderate, Directional |
| Van der Waals Forces | All atoms in the molecule | Provides general cohesive energy and stabilizes close-packed structures. taylorfrancis.comwikipedia.org | Weak, Non-Directional |
| Ion Pairing | Carboxylate Anion & Pyridinium Cation | Forms molecular salts via proton transfer, driven by strong electrostatic attraction. rsc.orgwikipedia.org | Very Strong, Non-Directional |
Formation of Cocrystals and Salts
The ability of this compound to form both hydrogen bonds and ionic interactions makes it an ideal candidate for creating multicomponent crystalline solids, namely cocrystals and molecular salts. rsc.org A cocrystal is a crystalline structure composed of two or more neutral molecules held together by non-covalent interactions, primarily hydrogen bonds. nih.govnih.gov In contrast, a molecular salt is formed when proton transfer occurs between an acidic and a basic component, resulting in an ionic structure. rsc.org
The formation of either a cocrystal or a salt is largely governed by the ΔpKa rule. rsc.org
If ΔpKa < 0 , a cocrystal is expected, where the components are linked by a neutral O–H···N hydrogen bond.
If ΔpKa > 3 , a molecular salt is the likely outcome, featuring an ionic N⁺–H···O⁻ interaction.
If 0 < ΔpKa < 3 , the outcome is less predictable, and either form, or even a continuum between the two, may be observed. rsc.org
By selecting appropriate coformers—molecules designed to interact with the target compound—it is possible to engineer new solid forms with tailored properties. For instance, cocrystallization of a related compound, 4-{(6-chloropyrid-3-yl)methylamino}furan-2(5H)-one, with oxalic acid resulted in a cocrystal with a significantly higher melting point than the pure active compound. google.com This highlights the potential of using coformers to modify the physicochemical properties of furan- and pyridine-containing molecules. Common methods for preparing these multicomponent solids include solution evaporation, solid-state grinding, and slurry conversion. nih.govtbzmed.ac.ir
Engineering of Supramolecular Gels and Soft Materials
Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and creating a semi-solid gel. rsc.org The combination of hydrogen bonding and π-stacking capabilities in this compound derivatives makes them promising candidates for LMWGs. The self-assembly process typically involves the formation of one-dimensional fibrous structures, which then entangle to form the gel network. mdpi.com
Research on analogous systems demonstrates this potential. For example, furan-based polyureas have been shown to form thermally reversible gels through dynamic covalent cross-linking via the Diels-Alder reaction of the furan ring. mdpi.com Similarly, pyridyl-N-oxide amides can form robust hydrogels, where the gelation properties can be tuned by the position of functional groups and their interaction with external stimuli like salts. mdpi.comrais.is The formation of these gels can sometimes be achieved in situ, where the gelator molecule is synthesized directly within the gelling solvent. mdpi.comresearchgate.net
A key feature of supramolecular materials is their ability to respond to external stimuli, such as changes in temperature, pH, light, or the presence of chemical analytes. rsc.org Because the non-covalent interactions holding the gel network together are weak and reversible, the gel's structure and properties can be dynamically altered. rsc.org
Thermal Response : Many supramolecular gels exhibit a thermo-reversible sol-gel transition. Upon heating, the non-covalent interactions are disrupted, causing the gel network to collapse into a liquid (sol) state. Cooling allows the interactions to reform, regenerating the gel. mdpi.commdpi.com This was observed in gels made from furan-based polyureas cross-linked with bismaleimide (B1667444), which transitioned from gel to sol above 80 °C and reformed upon cooling. mdpi.com
Chemical Response (Ions/pH) : The pyridine and carboxylic acid groups are sensitive to pH and the presence of ions. Gels based on pyridyl-N-oxide urea (B33335) have shown enhanced mechanical strength or, conversely, network collapse in the presence of specific salts. nih.gov For example, the addition of cadmium chloride to a hydrogel of a di-N-oxide pyridyl amide led to the formation of a "supergelator" at a very low concentration. mdpi.comrais.is In another system, a material with both pyridine and carboxylic acid groups was responsive to HCl gas. acs.org Such responses are driven by the specific coordination of ions with the gelator molecules, which either strengthens or disrupts the self-assembled network. nih.gov These dynamic transformations allow for the design of "smart" materials that can switch their properties on demand. rsc.org
Table 2: Stimuli-Responsive Behavior in Related Supramolecular Systems
| Stimulus | System Example | Observed Transformation | Reference |
| Temperature | Furan-based polyurea gel with bismaleimide cross-linker | Reversible gel-to-sol transition upon heating above 80°C. | mdpi.com |
| Ions (Salts) | Pyridyl-N-oxide amide hydrogel | Enhanced gel strength and salt-induced gelation below the minimum gelator concentration. Formation of a supergelator with CdCl₂. | mdpi.comrais.is |
| Ions (Salts) | Bis(pyridyl-N-oxide urea) gel | Gel network collapse in the presence of specific metal chlorides (Al³⁺, Zn²⁺, Cu²⁺, Cd²⁺). | nih.gov |
| Light & Acid | Anthracene network with pyridine and carboxylic acid groups | Reversible surface wrinkling upon exposure to UV light and HCl gas. | acs.org |
Controlled Assembly of Hybrid Materials
The strategic design of organic ligands is fundamental to the field of supramolecular chemistry and the construction of functional hybrid materials. The molecule this compound is a bifunctional linker, possessing a pyridyl group and a carboxylic acid group, which can act as coordination sites for metal ions. This dual functionality allows for the directed self-assembly of complex, multidimensional structures such as coordination polymers and metal-organic frameworks (MOFs). The controlled assembly of hybrid materials using derivatives of this ligand is dictated by several factors, including the coordination preferences of the metal ions, the flexibility of the ligand, and the reaction conditions.
Research into analogous systems, such as those based on furan-2,5-dicarboxylic acid and various pyridine-dicarboxylic acids, provides insight into the potential for controlled assembly. In these systems, the interplay between the metal-ligand coordination and other non-covalent interactions, like hydrogen bonding and π-π stacking, is crucial in determining the final architecture of the hybrid material. The deliberate selection of reaction components and conditions enables the synthesis of materials with desired properties and structures.
Detailed studies on coordination polymers formed from related polycarboxylic acids and metal ions reveal a diversity of structural motifs. The final architecture can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. The specific coordination mode of the ligand and the nuclearity of the metal clusters are key determinants of the dimensionality and topology of the resulting material. rsc.org
The following table summarizes findings from studies on coordination polymers and metal-organic frameworks constructed from ligands structurally related to this compound, illustrating the controlled assembly of hybrid materials.
| Ligand | Metal Ion(s) | Resulting Structure | Key Findings |
| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II), Co(II), Ni(II), Cu(II) | 1D, 2D, and 3D Coordination Polymers | The structural diversity is influenced by the choice of metal ion and the coordination mode of the ligand, which can act as a μ3- or μ4-linker. acs.org |
| Furan-2,5-dicarboxylic acid | Zn(II) | 2D and 3D Coordination Polymers | The metal-to-ligand ratio was found to be a critical factor in determining the dimensionality of the final structure, leading to either a 2D sheet-like network or a 3D framework. mdpi.com |
| 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid | Cd(II), Cu(II), Co(II), Mn(II), Ni(II) | Extended Coordination-Polymeric Assemblies | Diverse metal-ligand coordination schemes were observed, including mono-, di-, and tri-nuclear metal clusters, leading to interweaving frameworks. rsc.org |
| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II), Cd(II) | 2D → 3D Interpenetrated and 3D Non-interpenetrated Frameworks | The choice of metal ion led to different structural motifs, with some forming interpenetrated layers while another formed a non-interpenetrating 3D framework. nih.gov |
These examples underscore the principle that by systematically varying the constituent components—the organic linker and the metal ion—it is possible to achieve a high degree of control over the self-assembly process, leading to a wide array of hybrid materials with tailored structures and, consequently, functions. The insights gained from these related systems provide a strong foundation for predicting and designing the controlled assembly of novel hybrid materials based on this compound.
Potential Applications in Advanced Chemical Research
Role as a Versatile Building Block in Organic Synthesis
The molecular architecture of 5-(Pyridin-4-yl)furan-2-carboxylic acid makes it a highly versatile building block for organic synthesis. The furan (B31954) ring is a common heterocycle in natural products and pharmaceuticals, while the pyridine (B92270) unit is a structural motif found in numerous FDA-approved drugs and natural compounds like alkaloids and coenzymes. nih.govlifechemicals.com The presence of these two distinct heterocyclic systems, along with a reactive carboxylic acid group, allows for a wide range of chemical transformations.
The furan moiety can be involved in various reactions, and its derivatives are considered important precursors for more complex molecules. nih.gov Similarly, functionalized pyridines are valuable starting materials in both organic synthesis and medicinal chemistry. lifechemicals.com The carboxylic acid function can be readily converted into other functional groups such as esters, amides, or acid chlorides, providing a handle for further molecular elaboration or for linking the molecule to other substrates. mdpi.comresearchgate.netscbt.comnih.govsigmaaldrich.com For instance, furan-2,5-dicarboxylic acid, a related structure, is a well-known precursor for polymerization reactions and the synthesis of biologically active compounds. arkat-usa.org The synthesis of various furan-2-carboxamide derivatives demonstrates the utility of the furan-carboxylic acid scaffold in creating diverse molecular libraries. researchgate.net
Design of Functional Materials
The unique electronic and structural characteristics of this compound make it an attractive candidate for the development of novel functional materials.
The design of chemosensors for detecting metal ions is a significant area of research due to the environmental and health impacts of heavy metals. mdpi.com Molecules containing pyridine rings are often used in fluorescent sensors for cations, as the nitrogen atom can effectively coordinate with metal ions. mdpi.com This coordination can lead to a detectable change in the molecule's fluorescence or absorption spectrum. nih.gov The structure of this compound, containing both a pyridine nitrogen and a carboxylic acid group, provides an ideal chelation site for metal ions. The binding of a metal ion to this site can alter the electronic properties of the conjugated system, resulting in a measurable optical response. This principle is the basis for its potential use in creating selective and sensitive sensors for various metal ions. mdpi.comnih.govnih.gov
Pyridine-based ligands are frequently employed in the development of transition metal catalysts. For example, ligands incorporating pyridyl groups have been used in manganese-based systems for the oxidation of alkenes and alcohols. researchgate.net The nitrogen atom of the pyridine ring in this compound can coordinate to a metal center, making the entire molecule a ligand. Such metal complexes could exhibit catalytic activity for a variety of organic transformations. Furthermore, the field of asymmetric catalysis, which aims to produce specific enantiomers of chiral molecules, often relies on chiral ligands. researchgate.netdntb.gov.ua While the parent molecule is achiral, it could be modified to incorporate chiral centers, thus enabling its use in developing new asymmetric catalysts. The broader class of furan-based compounds, such as 2,5-furandicarboxylic acid (FDCA), has been extensively studied in catalytic applications, particularly in transformations of biomass-derived chemicals. researchgate.nettue.nlresearchgate.net
There is a growing interest in creating new luminescent materials for applications in lighting, displays, and sensing. Coordination polymers and metal-organic frameworks (MOFs) constructed from organic ligands and metal ions are a promising class of such materials. Ligands containing pyridine-carboxylic acid functionalities are well-suited for this purpose. For example, 5-aminopyridine-2-carboxylic acid has been used to construct coordination polymers with lanthanide ions that exhibit intense photoluminescent emissions. nih.gov The rigid and conjugated structure of this compound provides a suitable scaffold for luminescence. Upon coordination to metal ions, particularly lanthanides or uranyl ions, it can form stable complexes that may display strong emission properties, making it a candidate for the development of novel solid-state luminescent materials. nih.govresearchgate.net
Materials with specific optical and electronic properties are crucial for the development of devices like organic light-emitting diodes (OLEDs) and organic solar cells. The 2,5-diaryl furan scaffold, which is structurally related to this compound, is recognized as a privileged structure in materials chemistry for its use in optoelectronic materials. nih.gov The extended π-conjugated system spanning the furan and pyridine rings allows for efficient charge transport and interaction with light. Transition-metal-free synthetic methods have been developed to access these types of molecules, highlighting their importance. nih.govchemrxiv.org The optical and electrochemical properties of these furan-based oligomers can be tuned by modifying the substituent groups, suggesting that this compound could serve as a key component in the synthesis of new materials for optoelectronic applications. nih.gov
Ligand Development for Organometallic Chemistry
In organometallic chemistry, ligands play a critical role in dictating the structure, stability, and reactivity of metal complexes. libretexts.org this compound is a multidentate ligand, meaning it can bind to a metal center through multiple atoms. The potential coordination sites include the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group.
This ability to bind in a bidentate fashion (through two atoms) to a single metal center can lead to the formation of stable chelate rings. Alternatively, it can act as a bridging ligand, where the pyridine nitrogen binds to one metal center while the carboxylate group coordinates to another. This bridging capability is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. The versatility of its binding modes makes this compound a valuable ligand for creating a wide array of organometallic structures with potentially interesting catalytic, magnetic, or photophysical properties.
Data on Potential Applications
| Structural Feature | Potential Application | Rationale |
| Pyridine Nitrogen & Carboxylate Group | Sensors for Metal Ions | Acts as a chelation site for metal ions, causing a detectable change in optical properties (fluorescence/absorption). mdpi.comnih.gov |
| Pyridine & Furan Heterocycles | Catalytic Systems | The nitrogen atom can coordinate to transition metals, forming catalytically active complexes for reactions like oxidation. researchgate.net |
| Conjugated Pyridyl-Furan System | Luminescent Materials | The rigid, conjugated structure forms a good fluorophore, especially when complexed with metal ions like lanthanides to create luminescent coordination polymers. nih.govresearchgate.net |
| Extended π-Conjugation | Optoelectronic Materials | The structure is analogous to 2,5-diaryl furans, which possess favorable optical and electronic properties for use in organic electronics. nih.govchemrxiv.org |
| Multidentate Coordination Sites (N, O) | Organometallic Ligand | Can act as a bidentate or bridging ligand to form diverse and stable metal complexes, including coordination polymers and MOFs. mdpi.comnih.gov |
Scaffold for the Exploration of Structure-Activity Relationships in Chemical Biology
The pyridine and furan rings are prominent heterocyclic structures in medicinal chemistry and drug design. nih.govijabbr.com The compound this compound serves as a valuable scaffold for investigating structure-activity relationships (SAR). SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, which is crucial for the design of more potent and selective therapeutic agents. nih.gov The defined and rigid nature of the pyridyl and furan components allows for systematic modifications, enabling researchers to probe the specific interactions between the molecule and its biological target.
Chemical probes are small molecules designed to interact with a specific protein or biological target, allowing for the study of its function in a cellular or organismal context. nih.gov The development of effective chemical probes requires a deep understanding of the target's binding site and the key interactions that govern molecular recognition.
The this compound scaffold is particularly well-suited for the development of chemical probes for several reasons:
Tunable Properties: The pyridine nitrogen offers a site for hydrogen bonding, while the furan ring and the carboxylic acid group can also participate in various non-covalent interactions. The aromatic nature of both rings allows for π-π stacking interactions. mdpi.com
Synthetic Accessibility: The synthesis of derivatives of this compound can be achieved through established synthetic methodologies. For instance, Suzuki coupling reactions between a boronic acid derivative of pyridine and a bromo-substituted furan-2-carboxylate (B1237412) ester, followed by hydrolysis, provide a common route to this class of compounds. mdpi.com This allows for the systematic introduction of different functional groups at various positions on both the pyridine and furan rings.
Bioisosteric Replacement: The furan ring can act as a bioisostere for other aromatic or heteroaromatic rings, allowing for the fine-tuning of electronic and steric properties to optimize binding affinity and selectivity. researchgate.net
An example of a related scaffold, 5-phenyl-furan-2-carboxylic acids, has been explored for its potential as antitubercular agents by targeting the enzyme MbtI, which is involved in iron acquisition in mycobacteria. mdpi.com By systematically modifying the phenyl ring, researchers can elucidate the key structural features required for potent inhibition. Similarly, derivatives of this compound could be synthesized and evaluated to probe the binding pockets of various enzymes or receptors. The pyridine nitrogen, for instance, can be a key interaction point, and its position within the binding site can be critical for activity. nih.gov
Interactive Table: Potential Modifications of this compound for SAR Studies
| Modification Site | Type of Modification | Potential Impact on Activity |
|---|---|---|
| Pyridine Ring | Substitution with electron-donating or electron-withdrawing groups | Modulate electronic properties and hydrogen bonding capacity |
| Furan Ring | Introduction of substituents at the 3- or 4-position | Alter steric bulk and lipophilicity |
| Carboxylic Acid | Esterification or amidation | Change solubility and cell permeability |
Precursor for Advanced Polymeric Materials
Furan-based polymers, particularly those derived from 2,5-furandicarboxylic acid (FDCA), are gaining significant attention as sustainable alternatives to petroleum-based plastics. mdpi.comrsc.orgncsu.edu FDCA is considered a key bio-based building block, and its structural similarity to terephthalic acid makes it a prime candidate for producing bio-based polyesters like polyethylene (B3416737) furanoate (PEF). ncsu.edumagtech.com.cn
While this compound is a mono-carboxylic acid, its structure presents intriguing possibilities for the synthesis of advanced polymeric materials through several conceptual pathways:
Functional Monomers: The pyridine nitrogen atom can be utilized for further chemical transformations. For example, it can be quaternized to introduce ionic groups, leading to the formation of ionomers or polyelectrolytes. These materials could have applications in membranes, ion exchange resins, or as components in stimuli-responsive polymers.
Modification into Difunctional Monomers: The parent compound could be chemically modified to introduce a second reactive group, transforming it into an A-B or A-A type monomer suitable for polymerization. For instance, the pyridine ring could be functionalized with a hydroxyl or amino group, allowing it to participate in condensation polymerization reactions with the existing carboxylic acid.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The combination of a carboxylic acid and a nitrogen-containing heterocycle makes this compound an excellent candidate as a ligand for the construction of MOFs and coordination polymers. The carboxylate group can coordinate to metal ions, while the pyridine nitrogen can act as a secondary coordination site, leading to the formation of multidimensional networks with tunable porosity and functionality. Such materials have potential applications in gas storage, catalysis, and sensing.
The incorporation of the pyridyl-furan moiety into a polymer backbone could impart unique properties to the resulting material, such as altered thermal stability, specific optical properties, or the ability to coordinate metal ions for catalytic applications. Research into the polymerization of furan-based monomers is an active and expanding field, driven by the desire for sustainable and high-performance materials. rsc.org
Conclusion and Future Research Directions
Summary of Current Research Trends and Accomplishments Related to the Scaffold
Research into molecules containing furan-carboxylic acid and pyridine (B92270) motifs has seen significant progress. The primary trends involve their use as versatile building blocks for advanced materials and as scaffolds for biologically active agents.
Key accomplishments in related areas include:
Supramolecular and Materials Chemistry: Heterocyclic dicarboxamides, such as the closely related N²,N⁵-Di(pyridin-4-yl)furan-2,5-dicarboxamide, have been successfully synthesized and structurally characterized. mdpi.com These studies have demonstrated the capacity of the pyridine-furan combination to form predictable, hydrogen-bonded supramolecular networks. mdpi.com The broader class of pyridine- and furan-based ligands has been instrumental in the design of functional materials, including sensors and coordination sites. mdpi.com
Medicinal Chemistry: The 5-aryl-furan-2-carboxamide framework is a recognized pharmacophore, with derivatives showing potent activity as urotensin-II receptor antagonists for potential treatment of cardiovascular disease. nih.gov Likewise, the pyridine scaffold is a privileged structure found in thousands of clinically relevant drug molecules, with applications ranging from antibacterial to anticancer therapies. nih.govrsc.orgnih.gov
Bio-based Polymers: Furan-2,5-dicarboxylic acid (FDCA) has been established as a key bio-based monomer for producing sustainable polymers like poly(ethylene 2,5-furandicarboxylate) (PEF), driving extensive research into furan (B31954) chemistry. rsc.orgnih.gov
These accomplishments in parallel fields underscore the immense potential held by the 5-(pyridin-4-yl)furan-2-carboxylic acid scaffold.
Identification of Knowledge Gaps and Untapped Research Avenues
Despite the rich chemistry of its constituent parts, there is a distinct lack of focused research on this compound itself. The most significant knowledge gaps and untapped avenues include:
Fundamental Synthesis and Characterization: A validated, high-yield synthesis for this compound is not yet established in the literature. Its fundamental physicochemical properties, spectroscopic data, and crystal structure remain to be documented.
Coordination Chemistry: The potential of this molecule as a bifunctional or ditopic ligand for creating coordination polymers (CPs) or metal-organic frameworks (MOFs) is entirely unexplored. The interplay between the carboxylate and pyridine coordination sites with different metal ions has not been investigated.
Biological Activity Profile: While related furan mdpi.com and pyridine rsc.org compounds show diverse bioactivities, the specific pharmacological profile of this compound is unknown. Screening for antibacterial, antifungal, anticancer, or enzyme-inhibiting properties represents a major untapped research opportunity.
Polymer Science: The potential for this molecule to serve as a specialty monomer has been overlooked. Its incorporation into polyesters or polyamides could introduce unique properties (e.g., thermal stability, metal-binding capacity, altered hydrophilicity) not present in polymers derived from simpler furan-dicarboxylic acids. rsc.org
Prospects for Novel and Efficient Synthetic Methodologies
The development of a robust synthetic route is the first critical step toward unlocking the potential of this compound. Future research should focus on modern, efficient methods.
Palladium-Catalyzed Cross-Coupling: The most promising approach is likely the Suzuki coupling of a 5-halofuran-2-carboxylate ester (e.g., methyl 5-bromofuran-2-carboxylate) with 4-pyridineboronic acid, followed by ester hydrolysis. This method is well-established for the synthesis of other 5-aryl-furan derivatives. researchgate.net
Alternative Coupling Strategies: Other cross-coupling reactions, such as Stille or Negishi couplings, could also be explored, depending on the availability and stability of the respective pyridine-organometallic reagents.
Classical Arylation Methods: While potentially lower-yielding, classical methods like the Meerwein arylation using a diazonium salt derived from 4-aminopyridine (B3432731) could also be investigated. sci-hub.se
Oxidative Furan Ring Formation/Modification: A different strategy involves the oxidative degradation of a pre-formed 5-(pyridin-4-yl)furfural precursor, a method that leverages the furan ring as a surrogate for a carboxyl group. osi.lv
Optimization of reaction conditions, catalyst systems, and purification methods will be essential to ensure the compound becomes readily accessible for broader research applications.
Future Directions in Coordination and Supramolecular Chemistry Design
The molecular structure of this compound makes it an exceptional candidate for the design of novel coordination and supramolecular materials. nih.gov It acts as a ditopic ligand, featuring two distinct and electronically different binding sites: the hard carboxylate group and the borderline soft pyridine nitrogen atom. researchgate.netwikipedia.org
Future research in this area should include:
Systematic Synthesis of Coordination Polymers: The ligand should be reacted with a wide range of metal ions, including transition metals (e.g., Zn(II), Cu(II), Cd(II), Co(II)) and lanthanides (e.g., Eu(III), Tb(III), Dy(III)), to explore the resulting structural diversity. rsc.orgrsc.org This will likely yield a variety of architectures, from discrete multinuclear complexes to 1D chains, 2D layers, and 3D frameworks. acs.orgacs.org
Exploitation of Supramolecular Interactions: The planarity of the furan and pyridine rings is expected to promote significant π-π stacking interactions, which, in concert with hydrogen bonding from the carboxylate group, can be used to direct the assembly of robust supramolecular structures. mdpi.comnih.gov
Tuning Structural Dimensionality: By using ancillary ligands in conjunction with this compound, it will be possible to tune the dimensionality and topology of the resulting coordination polymers, thereby controlling their physical properties. acs.org
Emerging Areas for Functional Material Development and Applications
The unique structures anticipated from the coordination chemistry of this compound open the door to several emerging applications.
Luminescent Materials and Sensors: Coordination polymers constructed from this ligand, particularly with d¹⁰ metals like Zn(II) and Cd(II) or with lanthanide ions, are strong candidates for new photoluminescent materials. rsc.orgrsc.org These materials could be developed into chemical sensors, where the emission intensity is modulated by the presence of specific analytes (e.g., metal ions, small molecules), offering a sensitive detection mechanism. acs.orgresearchgate.net
Magnetic Materials: The use of paramagnetic metal ions (e.g., Mn(II), Dy(III)) as nodes in coordination polymers with this ligand could lead to materials with interesting magnetic properties, such as single-molecule magnet (SMM) behavior. rsc.org
Bio-active Formulations: Both the free ligand and its metal complexes should be systematically screened for biological activity. The pyridine-furan scaffold is known to interact with biological targets, and its coordination to metal ions can enhance this activity. rsc.orgnih.gov
Heterogeneous Catalysis: If porous MOFs can be synthesized using this ligand, they could be explored as platforms for heterogeneous catalysis. researchgate.net The Lewis basic pyridine site could serve as a catalytic center or as an anchoring point for catalytically active metal nanoparticles.
Advanced Polymers: As a functional monomer, this compound could be used to synthesize novel polyesters or polyamides. The pendant pyridyl groups along the polymer chain could serve as sites for post-polymerization modification, metal coordination for creating self-healing materials, or to enhance the thermal and gas barrier properties of the final polymer. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(Pyridin-4-yl)furan-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions between pyridine and furan carboxylic acid derivatives. Alkaline conditions (e.g., NaOH or K₂CO₃) are often employed to promote nucleophilic substitution or coupling reactions . Optimization includes temperature control (60–100°C), solvent selection (DMF or toluene), and catalyst use (e.g., palladium for cross-coupling). Purification via recrystallization or column chromatography ensures high purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridin-4-yl at C5 of furan) and assess aromatic proton environments .
- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O vibration (~1680 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₇NO₅, [M+H]⁺ = 234.0398) .
Q. What preliminary biological screening assays are recommended to assess bioactivity?
- Methodological Answer : Initial screens include:
- Antimicrobial Assays : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .
- Anti-inflammatory Testing : Inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The pyridine ring’s electron-withdrawing nature activates the furan carboxylic acid for Suzuki-Miyaura coupling. Density Functional Theory (DFT) calculations predict regioselectivity at C3/C5 of the furan. Experimental validation via Pd-catalyzed reactions with aryl boronic acids shows higher yields at C5 due to steric and electronic effects .
Q. What computational methods model interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with pyridine .
- MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .
Q. How can SAR studies evaluate substituent effects on bioactivity?
- Methodological Answer : Systematic derivatization (e.g., halogenation at pyridine C2/C6 or furan C3) followed by:
- In Vitro Testing : Compare IC₅₀ values across derivatives to identify key functional groups .
- QSAR Modeling : Use CoMFA or CoMSIA to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What strategies mitigate side reactions during functionalization at the pyridine nitrogen?
- Methodological Answer : Protect the carboxylic acid group (e.g., methyl ester formation) before pyridine N-alkylation. Use mild bases (e.g., K₂CO₃) and low temperatures (0–25°C) to minimize hydrolysis .
Safety and Handling
Q. What are recommended storage conditions and handling precautions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
